4-Amino-3-methoxy-N-phenylbenzamide

Vue d'ensemble

Description

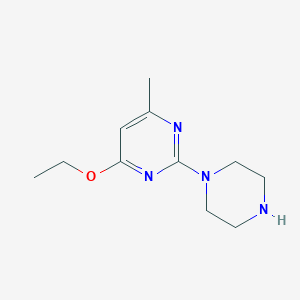

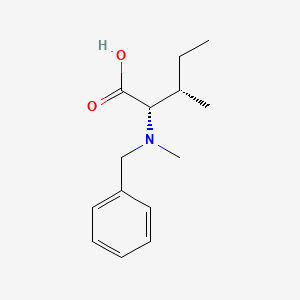

4-Amino-3-methoxy-N-phenylbenzamide is a chemical compound with the molecular formula C14H14N2O2 . It is used in various applications including the synthesis of other chemical compounds .

Synthesis Analysis

The synthesis of 3-Amino-4-methoxybenzanilide is prepared by the reaction of 3-amino-4-methoxybenzoic acid and aniline . The steps are as follows: A total of 0.17 mL (0.18 mmol) of DIC and 0.24 g (0.18 mmol) of HOBt were added to a dichloromethane solution of 0.20 g (0.12 mmol) of 1 at room temperature, and the reaction mixture was stirred for 0.5 h .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.273, a density of 1.2±0.1 g/cm3, a boiling point of 364.5±32.0 °C at 760 mmHg, and a melting point of 154-156°C .Applications De Recherche Scientifique

Environmental and Biological Significance

- Advanced oxidation processes (AOPs) are utilized for the degradation of recalcitrant compounds like acetaminophen in aqueous media, highlighting the environmental significance of related chemical compounds in water treatment technologies. This method's efficiency is attributed to its ability to generate various by-products, indicating potential pathways for the environmental breakdown of similar compounds (Qutob et al., 2022).

Therapeutic Potential

- Metoclopramide, sharing a core structure similarity with 4-Amino-3-methoxy-N-phenylbenzamide, is used in treating various gastro-intestinal disorders, indicating the medical relevance of benzamide derivatives in pharmaceutical applications (Pinder et al., 2012).

Pharmacological Activities of Related Compounds

- Gallic acid, a natural phenolic compound, exhibits significant anti-inflammatory properties. This underscores the potential pharmacological activities of phenolic compounds, suggesting avenues for exploring the biological activities of this compound and its derivatives (Bai et al., 2020).

Industrial Applications

- The utility of chitin- and chitosan-derivatives in water and wastewater detoxification demonstrates the application of chemical compounds in environmental remediation. This knowledge base can provide insights into utilizing benzamide derivatives for similar purposes (Bhatnagar & Sillanpää, 2009).

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-4-methoxybenzenesulfonic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

It is known that the compound has certain electronic transfer properties, which may play a role in its interactions with target molecules .

Biochemical Pathways

It is known that the compound can be used in organic synthesis reactions as an intermediate, particularly for the synthesis of organic compounds containing a benzamide group .

Pharmacokinetics

The compound is known to be soluble in some organic solvents under anhydrous conditions, such as dimethyl sulfoxide and dichloromethane . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound is known to be used in the preparation of dyes, fluorescent materials, coatings, optical imaging agents, and fluorescent yellow dyes . This suggests that the compound may have effects at the molecular level that result in these properties.

Propriétés

IUPAC Name |

4-amino-3-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRMSRRCGFUJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)